molecular formula C24H27N3OS B2785970 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)thiophene-3-carboxamide CAS No. 1211694-07-3

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)thiophene-3-carboxamide

Cat. No.: B2785970
CAS No.: 1211694-07-3
M. Wt: 405.56
InChI Key: QSROKDUEIQFSHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)thiophene-3-carboxamide features a multifunctional structure combining a thiophene-3-carboxamide core with a 3,4-dihydroisoquinoline moiety and a 4-(dimethylamino)phenyl group.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3OS/c1-26(2)22-9-7-19(8-10-22)23(15-25-24(28)21-12-14-29-17-21)27-13-11-18-5-3-4-6-20(18)16-27/h3-10,12,14,17,23H,11,13,15-16H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSROKDUEIQFSHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CSC=C2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)thiophene-3-carboxamide typically involves a multi-step process:

  • Thiophene-3-Carboxamide Formation: : Starting with thiophene-3-carboxylic acid, it is converted to the corresponding carboxamide through an amide formation reaction.

  • Phenethylamine Attachment:

  • Dihydroisoquinoline Synthesis: : The final step includes the synthesis of the 3,4-dihydroisoquinoline unit, which is attached to the phenethyl group.

Industrial Production Methods

Industrial production of this compound would likely scale up these synthetic routes with optimization for cost-effectiveness and yield. The use of robust catalytic systems and continuous flow chemistry could enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several chemical reactions:

  • Oxidation: : It can be oxidized, particularly at the 3,4-dihydroisoquinoline moiety, leading to the formation of an isoquinoline derivative.

  • Reduction: : The reduction of the carboxamide group can yield an amine.

  • Substitution Reactions: : Substitutions can occur at the thiophene ring or the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

  • Oxidation: : Reagents like m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

  • Reduction: : LiAlH4 (lithium aluminum hydride) or NaBH4 (sodium borohydride) are typical reducing agents.

  • Substitution: : Halogenation reagents or organometallic reagents can be used under mild conditions to introduce new substituents.

Major Products Formed

  • Oxidation: : Isoquinoline derivatives.

  • Reduction: : Amine derivatives.

  • Substitution: : Varied functionalized thiophene or phenyl products, depending on the substituents introduced.

Scientific Research Applications

Cancer Treatment

Recent studies have highlighted the compound's role in cancer therapy, particularly through its action on the IKZF2 protein. IKZF2 is crucial in immune regulation and has been implicated in various cancers. The modulation of IKZF2 levels can enhance the immune system's ability to target tumors effectively.

  • Mechanism of Action : The compound exhibits degrader activity for IKZF2 and IKZF4 proteins, making it a candidate for treating cancers such as:
    • Non-small cell lung cancer (NSCLC)
    • Triple-negative breast cancer (TNBC)
    • Nasopharyngeal cancer (NPC)
    • Microsatellite stable colorectal cancer (mssCRC)
    • Acute myeloid leukemia (AML)

The degradation of these proteins may help in reducing tumor-associated regulatory T cells, thereby allowing for a more robust immune response against tumors .

Neurological Disorders

The structural components of the compound suggest potential applications in treating neurological disorders. The presence of the isoquinoline moiety is known for its neuroprotective properties. Research indicates that compounds with similar structures can modulate neurotransmitter systems and may provide therapeutic benefits in conditions like depression and anxiety .

Case Study 1: Cancer Efficacy

A study published in a peer-reviewed journal demonstrated that compounds similar to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)thiophene-3-carboxamide showed promising results in reducing tumor size in mouse models of breast cancer. The study emphasized the importance of IKZF2 degradation in enhancing anti-tumor immunity .

Case Study 2: Neuroprotection

Research focusing on neuroprotective agents has identified compounds with similar structural features to this compound as effective in preventing neuronal death in models of neurodegeneration. These findings suggest that further exploration into this compound could yield valuable insights into its potential as a neuroprotective agent .

Mechanism of Action

The mechanism of action of this compound depends on its specific interactions with molecular targets. For example, in pharmacology, it may interact with G-protein coupled receptors, inhibiting or activating specific signaling pathways. The 3,4-dihydroisoquinoline moiety is known to interact with various neurotransmitter receptors, potentially influencing neurological functions.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reported Activities Synthesis Method
Target Compound Thiophene-3-carboxamide 4-(Dimethylamino)phenyl, 3,4-dihydroisoquinoline ~479.6 (calculated) Inferred: Receptor modulation Not specified in evidence
XR9576 (GF120918 analog) Quinoline carboxamide Dihydroisoquinoline, dimethoxyphenyl ~705.8 P-gp inhibition Multi-step acylation
N-(2-Nitrophenyl)thiophene-2-carboxamide Thiophene-2-carboxamide 2-Nitrophenyl ~262.3 Antimicrobial, genotoxic Acylation with chloride
SML3789 Thiophene-2-carboxamide Complex peptide-like chain 1030.14 Inferred: Targeted drug delivery Multi-component coupling
Key Observations :

Core Heterocycle Variations: The target compound’s thiophene-3-carboxamide differs from the thiophene-2-carboxamide in and , where positional isomerism affects electronic distribution and steric interactions. For example, the 2-nitrophenyl derivative in shows a dihedral angle of 13.53° between aromatic rings, which may influence stacking interactions compared to the target compound’s dimethylamino-substituted phenyl group . XR9576 replaces the thiophene with a quinoline carboxamide, enhancing planarity and π-π stacking but reducing metabolic stability due to increased hydrophobicity .

Substituent Effects: The 4-(dimethylamino)phenyl group in the target compound is electron-donating, contrasting with the 2-nitrophenyl group in , which is electron-withdrawing. This difference impacts solubility, bioavailability, and target affinity. Nitro groups are associated with genotoxicity (e.g., ), whereas dimethylamino groups may reduce toxicity while improving membrane permeability.

Synthetic Routes: Thiophene carboxamides are commonly synthesized via acyl chloride coupling (e.g., ) or Petasis reactions (e.g., ). The target compound likely requires multi-step synthesis involving dihydroisoquinoline alkylation and carboxamide coupling.

Challenges and Contradictions

  • Metabolic Stability: The thiophene ring in the target compound may undergo oxidative metabolism, unlike the more stable quinoline in XR9576.
  • Toxicity vs. Efficacy: The nitro group’s genotoxicity in contrasts with the dimethylamino group’s safety profile, underscoring the need for substituent optimization.

Biological Activity

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound features a complex structure that includes a thiophene core, a dihydroisoquinoline moiety, and a dimethylamino-substituted phenyl group. Its molecular formula is C22H26N2O1SC_{22}H_{26}N_{2}O_{1}S, and its systematic name reflects its intricate arrangement of functional groups.

1. Antifungal Activity

Research has indicated that derivatives of 3,4-dihydroisoquinoline, similar to the target compound, exhibit notable antifungal properties. A study evaluating various substituted compounds against phytopathogenic fungi demonstrated that certain derivatives achieved antifungal activity comparable to established fungicides. Specifically, compounds with nitro substituents showed enhanced activity against pathogens such as Fusarium and Verticillium species, indicating that similar modifications in the target compound could yield potent antifungal agents .

2. Anticancer Potential

The biological activity of compounds containing dihydroisoquinoline structures has been linked to their ability to inhibit cancer cell proliferation. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines, suggesting potential therapeutic applications in oncology. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation .

3. Neuroprotective Effects

Dihydroisoquinolines are also recognized for their neuroprotective effects. Research indicates that these compounds may enhance cognitive function and protect against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress . The presence of dimethylamino groups may further enhance these effects by improving blood-brain barrier penetration.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in fungal cell wall synthesis or cancer cell metabolism.
  • Receptor Modulation: It may act as a modulator for various receptors related to neurotransmission or cell signaling.
  • Oxidative Stress Reduction: By acting as an antioxidant, it can mitigate cellular damage caused by reactive oxygen species.

Case Study 1: Antifungal Efficacy

In a comparative study of 24 compounds derived from 3,4-dihydroisoquinoline, several exhibited antifungal activity exceeding that of standard treatments. For instance, one compound demonstrated an antifungal efficacy of 93.9% against Fusarium oxysporum, indicating the potential for further development into effective antifungal therapies .

Case Study 2: Cancer Cell Proliferation Inhibition

In vitro assays on human cancer cell lines revealed that certain analogs of the target compound inhibited cell growth by up to 70% at specific concentrations. This effect was attributed to the activation of apoptotic pathways and the downregulation of anti-apoptotic proteins .

Data Summary

Activity Type Efficacy Reference
AntifungalUp to 93.9% inhibition in Fusarium
AnticancerUp to 70% growth inhibition
NeuroprotectiveEnhanced cognitive function in models

Q & A

Q. What are the optimal reaction conditions and purification methods for synthesizing this compound?

Methodological Answer: The synthesis typically involves multi-step organic reactions. Key steps include:

  • Amide bond formation : Use coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to enhance reaction efficiency .
  • Solvent selection : Dimethylformamide (DMF) or dichloromethane (DCM) is preferred for solubility and stability, with temperatures ranging from room temperature to reflux .
  • Purification : Post-synthesis, purification via column chromatography (e.g., dichloromethane/ethyl acetate gradients) or recrystallization (using ethanol or methanol) ensures >95% purity. For hydrochloride salt formation, treat the free base with 1 M HCl in methanol, stir for 10 minutes, and dry under vacuum .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer: Rigorous characterization requires:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm backbone structure and substituent positions (e.g., δ 2.95 ppm for dimethylamino protons) .
  • Mass Spectrometry (MS) : ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 301.1369) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% by reverse-phase C18 columns) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data across different nitric oxide synthase (NOS) isoforms?

Methodological Answer: Conflicting activity data (e.g., inhibition of iNOS vs. eNOS/nNOS) may arise due to isoform-specific binding. To address this:

  • Enzyme-Specific Assays : Use recombinant human iNOS, eNOS, and nNOS expressed in Baculovirus-infected Sf9 cells. Measure NO production via radioactive arginine-to-citrulline conversion .
  • Kinetic Studies : Compare IC₅₀ values for each isoform under standardized conditions (pH 7.4, 37°C).
  • Molecular Docking : Model interactions with isoform-specific active sites (e.g., heme cofactor accessibility) using software like AutoDock Vina .

Q. What strategies optimize structure-activity relationships (SAR) for enhanced bioactivity?

Methodological Answer: Modify substituents systematically and evaluate:

  • Substituent Effects :

    Substituent PositionModificationObserved Activity Change
    Thiophene ring (C3)Carboxamide to esterReduced NOS inhibition
    Phenyl group (C4)Dimethylamino vs. nitroIncreased solubility vs. enhanced binding
  • In Vitro Screening : Test derivatives for anti-inflammatory (LPS-induced TNF-α suppression) and antioxidant (DPPH radical scavenging) activities .

  • Metabolic Stability : Use liver microsomes to assess cytochrome P450-mediated degradation .

Q. How can computational tools predict ADME/Tox properties?

Methodological Answer: Leverage databases and software:

  • PubChem : Extract molecular descriptors (e.g., LogP = 3.2, topological polar surface area = 85 Ų) to predict absorption and blood-brain barrier permeability .
  • SwissADME : Simulate pharmacokinetics (e.g., CYP3A4 substrate likelihood).
  • TOPKAT : Estimate acute toxicity (LD₅₀) and prioritize compounds with low hepatotoxicity risk .

Q. What experimental designs address low yields in multi-step syntheses?

Methodological Answer:

  • Stepwise Optimization :
    • Amidation : Replace EDCI with HATU for higher coupling efficiency .
    • Temperature Control : Maintain 0–5°C during acid-sensitive steps (e.g., Boc deprotection) .
  • Scale-Up Adjustments : Use flow chemistry for exothermic reactions (e.g., thiophene ring closure) to improve safety and yield .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data between in vitro and in vivo models?

Methodological Answer: Discrepancies may arise from metabolic differences. Address this by:

  • Metabolite Profiling : Identify hepatic metabolites via LC-MS/MS.
  • Species-Specific Assays : Compare human vs. murine hepatocyte responses.
  • PK/PD Modeling : Corrogate plasma concentration-time profiles with tumor growth inhibition in xenograft models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.